N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide
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Description
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide, also known as AZD5363, is a small molecule inhibitor of the protein kinase B (PKB/Akt) pathway. This compound has shown promising results in preclinical studies as a potential treatment for various types of cancer.
Scientific Research Applications
- Researchers have explored the anti-tubercular activity of derivatives based on this compound. Specifically, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra . Some of these compounds demonstrated significant activity, making them potential candidates for tuberculosis treatment.
- The synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been achieved using complementary pathways. These derivatives exhibit interesting properties and could find applications in medicinal chemistry .
- The compound’s pyridazinone core could inspire the design of novel analogues. Researchers have explored concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazinones, which may have diverse pharmacological activities .
Anti-Tubercular Agents
Triazolylpropanamide Derivatives
Pyridazinone Analogues
properties
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2S/c1-18-16-20(3)24(17-19(18)2)32(30,31)28-22-10-8-21(9-11-22)23-12-13-25(27-26-23)29-14-6-4-5-7-15-29/h8-13,16-17,28H,4-7,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGHNDFFGGVERU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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